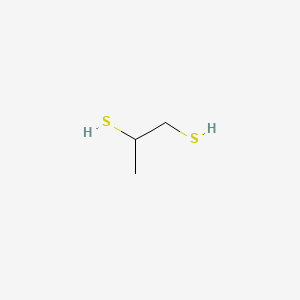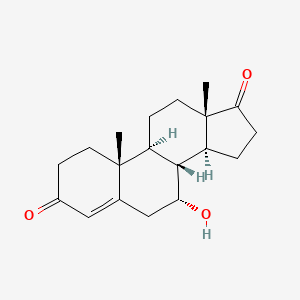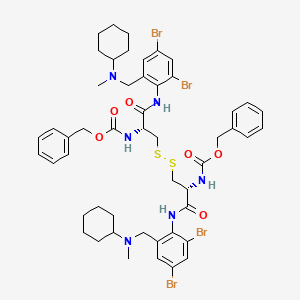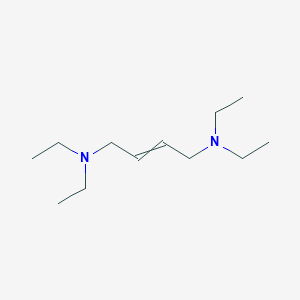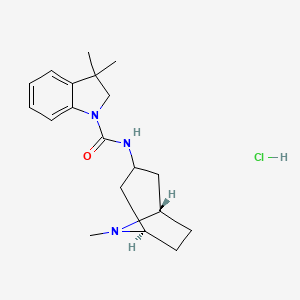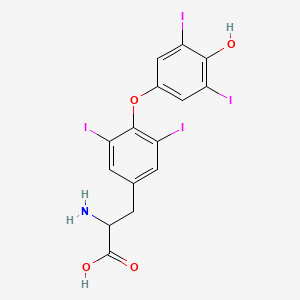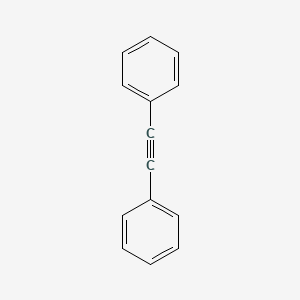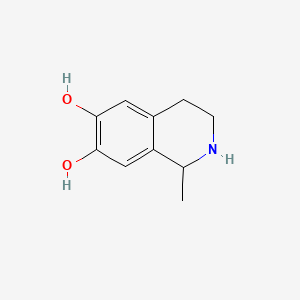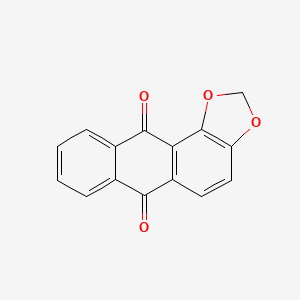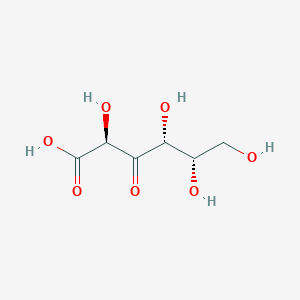
3-dehydro-L-gulonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dehydro-L-gulonate belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. 3-Dehydro-L-gulonate is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 3-dehydro-L-gulonate is primarily located in the cytoplasm. 3-Dehydro-L-gulonate participates in a number of enzymatic reactions. In particular, 3-dehydro-L-gulonate can be biosynthesized from L-gulonic acid. 3-Dehydro-L-gulonate can also be converted into 3-dehydro-L-gulonic acid 6-phosphate.
3-dehydro-L-gulonic acid is a derivative of L-gulonic acid having a keto group at the 3-position. It has a role as an Escherichia coli metabolite. It is a ketoaldonic acid and a hexonic acid. It derives from a L-gulonic acid. It is a conjugate acid of a 3-dehydro-L-gulonate.
Applications De Recherche Scientifique
Enzymatic Function and Structure
- L-Gulonate 3-dehydrogenase (GDH) in Uronate Cycle : GDH catalyzes the conversion of L-gulonate into dehydro-L-gulonate, playing a crucial role in the uronate cycle. Structural and mutagenesis studies provide insights into the enzyme's function and coenzyme specificity (Ishikura et al., 2005).
Biochemical Transformations
- From L-Ascorbic Acid to 2,3-Diketo-L-Gulonic Acid : The oxidative degradation of L-ascorbic acid leads to the formation of 2,3-diketo-L-gulonic acid. This transformation is significant in understanding vitamin C metabolism (Kang, Sapper, & Lohmann, 1982).
- Interactions in Ascorbic Acid Degradation : Research on 2,3-diketo-L-gulonic acid reveals its role in the degradation of L-ascorbic acid, highlighting the complexity of vitamin C breakdown (Miyake & Kurata, 1998).
Structural and Kinetic Properties
- Subunit Structure of L-beta-hydroxy Acid Dehydrogenase : Studies on L-beta-hydroxyacid dehydrogenase, which interacts with L-gulonate, provide insights into the enzyme's subunit structure and kinetic properties (Cannistraro, Borack, & Chase, 1979).
Enzymatic Modulation and Crystal Structure
- Modulation by Low Concentrations of P(i) : GDH activity is modulated by low concentrations of P(i), impacting the enzyme's catalytic efficiency and stability against denaturation (Asada et al., 2010).
Metabolic Pathways in Animals and Bacteria
- L-Gulonate Catabolism : The catabolism of L-gulonate in Escherichia coli and Salmonella typhimurium demonstrates distinct metabolic pathways for glucuronate in bacteria compared to animals (Cooper, 1980).
Ascorbic Acid Determination
- Colorimetric Determination : A method for determining L-ascorbic acid in the presence of dehydro-L-ascorbic acid and 2,3-diketo-L-gulonic acid offers precision and specificity, important for pharmaceutical preparations (Wahba, Yassa, & Labib, 1974).
Biological Significance and Chemical Behavior
- Calcium Sugar Carboxylate Interactions : The complex formation between L-gulonate and Ca2+ ions in alkaline medium highlights the importance of sugar carboxylate interactions in certain industrial processes (Kutus et al., 2018).
- Polarographic Study of Oxidation Products : The polarographic behavior of the 3,4-endiol form of 2,3-diketogulono-δ-lactone formed from L-ascorbic acid in neutral solutions contributes to understanding the stability and reactivity of vitamin C derivatives (Takagi et al., 1991).
Enzyme Evolution and Metabolic Pathways
- Fungal D-Glucuronic Acid Pathway : The identification of enzymes in the D-glucuronic acid pathway in fungi, including 2-keto-L-gulonate reductase, expands our understanding of sugar metabolism in microorganisms (Kuivanen, Arvas, & Richard, 2017).
Propriétés
Nom du produit |
3-dehydro-L-gulonate |
|---|---|
Formule moléculaire |
C6H10O7 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
(2S,4R,5S)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/t2-,3+,5-/m0/s1 |
Clé InChI |
WTAHRPBPWHCMHW-LWKDLAHASA-N |
SMILES isomérique |
C([C@@H]([C@H](C(=O)[C@@H](C(=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(=O)C(C(=O)O)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




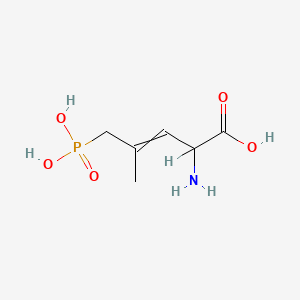
![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)
